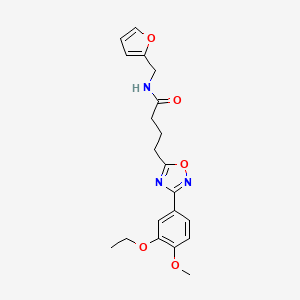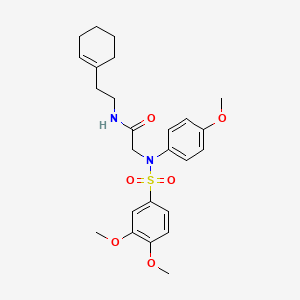
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as OXA-23 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide involves binding to the active site of the N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide beta-lactamase enzyme. This prevents the enzyme from hydrolyzing beta-lactam antibiotics, thus enhancing their effectiveness. The compound has also been shown to have a synergistic effect with other antibiotics such as tigecycline and colistin.
Biochemical and Physiological Effects:
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It does not have any significant effects on the biochemical or physiological parameters such as liver and kidney function, blood glucose levels, or blood pressure.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is its ability to enhance the effectiveness of beta-lactam antibiotics. This can be particularly useful in the treatment of infections caused by multidrug-resistant bacteria. However, one limitation of this compound is that it may not be effective against all types of beta-lactamase enzymes. Further studies are needed to determine its effectiveness against other types of beta-lactamase enzymes.
Future Directions
There are several future directions for the study of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. One direction is to investigate its effectiveness against other types of beta-lactamase enzymes. Another direction is to study its potential applications in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections. Additionally, further studies are needed to determine its safety and effectiveness in human clinical trials.
Synthesis Methods
The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide involves several steps. The starting materials are 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and 2-(o-tolyloxy)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is purified by column chromatography to obtain the desired compound.
Scientific Research Applications
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been studied for its potential applications in scientific research. One of the main applications is as an inhibitor of the N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide beta-lactamase enzyme. This enzyme is produced by some bacteria and is responsible for resistance to beta-lactam antibiotics such as penicillin and cephalosporins. By inhibiting this enzyme, N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide can enhance the effectiveness of these antibiotics.
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-4-6-16(12)23-11-17(22)20-15-9-7-14(8-10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXWUDZKDJIIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
